molecular formula C31H28Cl2N4O2 B14113401 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14113401
M. Wt: 559.5 g/mol
InChI Key: SNSWSHMBBXAZIC-UHFFFAOYSA-N
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Description

The compound 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinoline core substituted with a pyrazoline ring, a 2-chlorophenyl group, and a piperidin-1-yl acetyl moiety. Its molecular formula is C₃₁H₂₅Cl₂N₃O₂, with a molecular weight of 566.46 g/mol and a ChemSpider ID of 313398-80-0 .

Properties

Molecular Formula

C31H28Cl2N4O2

Molecular Weight

559.5 g/mol

IUPAC Name

6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39)

InChI Key

SNSWSHMBBXAZIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl

Origin of Product

United States

Biological Activity

The compound 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The structure of the compound includes a quinoline core substituted with a pyrazole moiety and a piperidine ring, which are known to enhance biological activity. The presence of chlorine atoms may also influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and quinoline exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including E. coli and S. aureus . The incorporation of the piperidine moiety is believed to enhance the antimicrobial activity due to its ability to interact with bacterial membranes.

Anti-inflammatory Properties

Compounds containing pyrazole frameworks have been reported to possess anti-inflammatory effects. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The specific compound may exhibit similar properties, potentially making it useful in treating inflammatory diseases.

Anticancer Potential

The quinoline and pyrazole moieties are recognized for their anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have synthesized related compounds and evaluated their biological activities:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity, showing promising results comparable to standard drugs like dexamethasone .
  • Antimicrobial Testing : Research on 1-acetyl-3,5-diphenyl-pyrazole derivatives indicated effective inhibition against Mycobacterium tuberculosis and other bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
Pyrazole Derivative AAntimicrobialE. coli, S. aureus
Pyrazole Derivative BAnti-inflammatoryTNF-α, IL-6
Quinoline-Pyrazole CAnticancerCancer cell lines

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

Compound A shares a quinoline-pyrazoline hybrid scaffold with several analogs, as highlighted in Evidences 8, 11, and 13. Key structural variations arise from substituents on the pyrazoline and quinoline rings, which influence physicochemical properties and biological interactions.

Table 1: Structural Comparison of Compound A with Analogs
Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Compound A (C₃₁H₂₅Cl₂N₃O₂) Quinoline + pyrazoline - 2-Chlorophenyl (pyrazoline)
- Piperidin-1-yl acetyl (pyrazoline)
- 6-Cl, 4-Ph (quinoline)
566.46 Presence of piperidine-derived acetyl group enhances lipophilicity
6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline Quinoline + pyrazoline - 3-Methoxy-8-methylquinoline (pyrazoline)
- 2-CH₃ (quinoline)
Not reported Methoxy and methyl groups may improve metabolic stability
6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline Quinoline + pyrazoline - 2-Thienyl (pyrazoline)
- 2-CH₃ (quinoline)
Not reported Thienyl group introduces sulfur-based electronic effects
4i/4j derivatives (coumarin-pyrimidine-pyrazoline hybrids) Pyrimidine + pyrazoline - Coumarin (pyrimidine)
- Tetrazole or thioxo groups
Not reported Coumarin moiety may confer fluorescence or antioxidant activity

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

  • In contrast, the thienyl group in enhances π-π stacking capabilities due to sulfur’s polarizability.
  • Chlorophenyl substituents (common in Compound A and analogs) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Bioactivity Hypotheses

While direct bioactivity data for Compound A are absent, structural analogs provide clues:

  • Coumarin hybrids (e.g., 4i/4j in ) exhibit antioxidant and anti-inflammatory properties, suggesting Compound A may share similar activities if the quinoline scaffold interacts with redox-sensitive targets.
  • Thienyl-containing analogs (e.g., ) might target enzymes with sulfur-binding pockets, such as cysteine proteases .

Computational and Crystallographic Insights

  • Crystallography: The analog in was resolved using SHELXL , revealing a planar quinoline-pyrazoline system with dihedral angles <10°, suggesting rigidity. Compound A’s piperidin-1-yl acetyl group may introduce conformational flexibility.
  • Wavefunction Analysis : Tools like Multiwfn could quantify charge distribution differences, such as electron-withdrawing effects from chlorine atoms in Compound A versus electron-donating methoxy groups in .

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